molecular formula C15H15N3O3S B12176899 4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B12176899
M. Wt: 317.4 g/mol
InChI Key: KLHFOYWDSIVHIT-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with thiazole-2-amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the thiazole ring.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks both the methyl group and the thiazole ring.

    1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

Uniqueness

The presence of both methoxy groups and the thiazole ring in 4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide may confer unique properties, such as increased biological activity or specificity for certain molecular targets.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(1,3-thiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C15H15N3O3S/c1-18-10(14(19)17-15-16-6-7-22-15)8-9-11(20-2)4-5-12(21-3)13(9)18/h4-8H,1-3H3,(H,16,17,19)

InChI Key

KLHFOYWDSIVHIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC=CS3

Origin of Product

United States

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